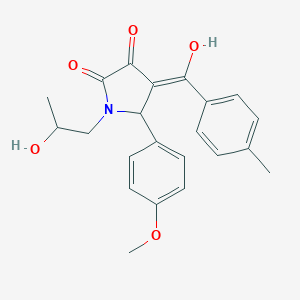![molecular formula C31H42N2O3 B282252 1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBP-EP or DPEP and has been extensively researched for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of DBP-EP involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for proper cognitive function. DBP-EP has also been found to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which are essential for proper mood regulation.
Biochemical and Physiological Effects:
DBP-EP has been found to exhibit potent antioxidant activity, which is essential for protecting the body against oxidative stress. It has also been found to exhibit anti-inflammatory activity, which is essential for reducing inflammation in the body. DBP-EP has been found to exhibit neuroprotective activity, which is essential for protecting the brain against various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DBP-EP in lab experiments is its potent activity against a range of diseases. It has also been found to exhibit low toxicity, which is essential for minimizing the risk of adverse effects. One of the limitations of using DBP-EP in lab experiments is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on DBP-EP. One of the future directions is to study its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to study its potential use as a diagnostic tool for detecting various diseases. Further research is also needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of DBP-EP involves the reaction between 4-ethylbenzoyl chloride and 3-(dibutylamino)propylamine in the presence of a base, followed by the reaction with 4-methylbenzoyl chloride. The resulting compound is then subjected to cyclization in the presence of a catalyst to form 1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
DBP-EP has been extensively studied for its potential applications in various fields such as drug discovery, medicinal chemistry, and neuropharmacology. It has been found to exhibit potent activity against a range of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DBP-EP has also been studied for its potential use as a diagnostic tool for detecting various diseases.
Propriétés
Formule moléculaire |
C31H42N2O3 |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H42N2O3/c1-5-8-19-32(20-9-6-2)21-10-22-33-28(25-17-13-24(7-3)14-18-25)27(30(35)31(33)36)29(34)26-15-11-23(4)12-16-26/h11-18,28,34H,5-10,19-22H2,1-4H3/b29-27+ |
Clé InChI |
AVHZVTXUFPNAPR-ORIPQNMZSA-N |
SMILES isomérique |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES canonique |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)



![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)
